molecular formula C21H27NO2 B8278892 4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol

4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol

Cat. No.: B8278892
M. Wt: 325.4 g/mol
InChI Key: GTDWFHQNHQANFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminobenzoyl)-2,6-di(t-butyl)phenol is a useful research compound. Its molecular formula is C21H27NO2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(4-aminophenyl)-(3,5-ditert-butyl-4-hydroxyphenyl)methanone

InChI

InChI=1S/C21H27NO2/c1-20(2,3)16-11-14(12-17(19(16)24)21(4,5)6)18(23)13-7-9-15(22)10-8-13/h7-12,24H,22H2,1-6H3

InChI Key

GTDWFHQNHQANFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5 g. of 4-(4-nitrobenzoyl)-2,6-di(t-butyl)phenol in 150 ml. of ethanol is treated with 40 ml. of ammonium sulfide solution. The mixture is heated at reflux for 2 hours then stirred without heating for about 16 hours. An additional 40 ml. of ammonium sulfide solution is added, and the mixture is heated at reflux for 4 hours more. After an additional 16 hours without heating, the mixture is extracted with dichloromethane, and the extracts are dried. Evaporation of the dried extracts provides a solid residue which is recrystallized twice from a benzene-hexane mixture to provide 4-(4-aminobenzoyl)-2,6-di(t-butyl)phenol as a light yellow solid, m.p. 164.5°-166.5° C.
Name
4-(4-nitrobenzoyl)-2,6-di(t-butyl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.